molecular formula C9H17N2O5P B14301628 Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate CAS No. 113619-28-6

Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate

Cat. No.: B14301628
CAS No.: 113619-28-6
M. Wt: 264.22 g/mol
InChI Key: UMTUYIRCSCIGPC-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is an organic compound that features a diazenyl group, which is a functional group containing a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate typically involves the reaction of a suitable precursor with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy pent-2-enoate: A structurally similar compound with a hydroxyl group instead of the diazenyl group.

    Methyl 3-[(diethoxyphosphoryl)diazenyl]-2-butenoate: A closely related compound with slight variations in the substituents.

Uniqueness

Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

113619-28-6

Molecular Formula

C9H17N2O5P

Molecular Weight

264.22 g/mol

IUPAC Name

methyl 3-(diethoxyphosphoryldiazenyl)but-2-enoate

InChI

InChI=1S/C9H17N2O5P/c1-5-15-17(13,16-6-2)11-10-8(3)7-9(12)14-4/h7H,5-6H2,1-4H3

InChI Key

UMTUYIRCSCIGPC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N=NC(=CC(=O)OC)C)OCC

Origin of Product

United States

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